molecular formula C11H9Cl B14166098 Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- CAS No. 40316-56-1

Benzene, (5-chloro-3-penten-1-ynyl)-, (E)-

Cat. No.: B14166098
CAS No.: 40316-56-1
M. Wt: 176.64 g/mol
InChI Key: BBGIOOYFTFYQIR-QHHAFSJGSA-N
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Description

Benzene, (5-chloro-3-penten-1-ynyl)-, (E)-: is an organic compound with the molecular formula C₁₁H₉Cl and a molecular weight of 176.642 g/mol This compound is characterized by the presence of a benzene ring substituted with a 5-chloro-3-penten-1-ynyl group in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- typically involves the following steps:

    Starting Materials: The synthesis begins with benzene and a suitable alkyne precursor.

    Chlorination: The alkyne precursor undergoes chlorination to introduce the chlorine atom at the desired position.

    Coupling Reaction: The chlorinated alkyne is then coupled with benzene under specific reaction conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- may involve large-scale chlorination and coupling reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different products.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or alcohols.

    Reduction: Alkenes or alkanes.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or signaling pathways. The presence of the chlorine atom and the alkyne group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (5-chloro-3-penten-1-ynyl)-, (Z)-: The Z-configuration is a geometric isomer with different spatial arrangement.

    Benzene, (5-bromo-3-penten-1-ynyl)-, (E)-: Similar structure but with a bromine atom instead of chlorine.

    Benzene, (5-chloro-3-penten-1-ynyl)-, (E)-: Compounds with different substituents on the benzene ring or alkyne group.

Uniqueness

Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- is unique due to its specific configuration and the presence of both a chlorine atom and an alkyne group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

40316-56-1

Molecular Formula

C11H9Cl

Molecular Weight

176.64 g/mol

IUPAC Name

[(E)-5-chloropent-3-en-1-ynyl]benzene

InChI

InChI=1S/C11H9Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8H,10H2/b6-2+

InChI Key

BBGIOOYFTFYQIR-QHHAFSJGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C#C/C=C/CCl

Canonical SMILES

C1=CC=C(C=C1)C#CC=CCCl

Origin of Product

United States

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